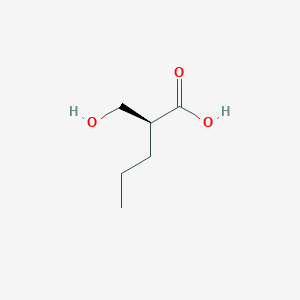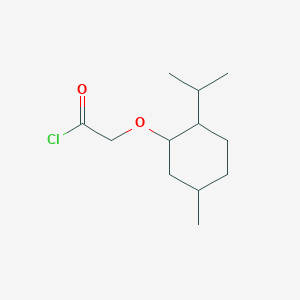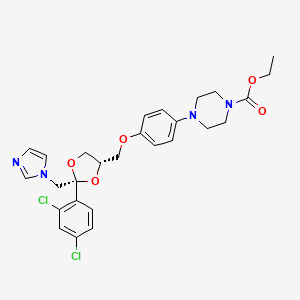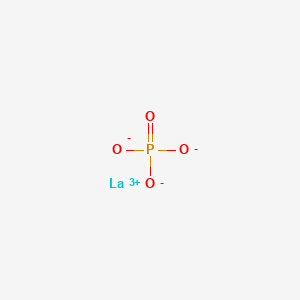
4-Iodophénétole
Vue d'ensemble
Description
4-Iodophenetole: is an organic compound with the molecular formula C8H9IO 1-ethoxy-4-iodobenzene . This compound is characterized by the presence of an iodine atom attached to the benzene ring, which is further substituted with an ethoxy group. It appears as a white to pale cream crystalline powder and is known for its use in various chemical syntheses .
Applications De Recherche Scientifique
4-Iodophenetole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: It serves as a precursor in the synthesis of biologically active compounds, which can be used in drug discovery and development
Medicine: Research involving 4-Iodophenetole includes the development of new therapeutic agents, particularly those targeting specific biological pathways
Industry: It is used in the production of liquid crystals and other materials with specialized electronic properties
Mécanisme D'action
Target of Action
Unfortunately, the specific targets of 4-Iodophenetole are not well-documented in the literature. This compound is a derivative of phenetole, which is an aromatic ether. Aromatic ethers are often involved in various chemical reactions, but their biological targets can vary widely depending on their specific structures and functional groups .
Mode of Action
The iodine atom attached to the phenyl ring could potentially undergo electrophilic aromatic substitution reactions under certain conditions, which could influence its interactions with biological targets .
Pharmacokinetics
Its molecular properties suggest that it is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and how it interacts with its targets. Specific information on how these factors influence the action of 4-iodophenetole is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodophenetole can be synthesized through several methods. One common method involves the iodination of phenetole . This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the phenetole molecule. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 4-Iodophenetole may involve more efficient and scalable methods. One such method is the Sandmeyer reaction , where phenetole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with an iodine atom .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodophenetole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in 4-Iodophenetole can be replaced by other substituents through nucleophilic substitution reactions. .
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., palladium acetate), bases like potassium carbonate, and solvents such as toluene or ethanol
Major Products:
Substitution Reactions: Products depend on the nucleophile used. .
Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in organic synthesis
Comparaison Avec Des Composés Similaires
4-Iodoanisole: Similar to 4-Iodophenetole but with a methoxy group instead of an ethoxy group
4-Bromophenetole: Contains a bromine atom instead of an iodine atom
4-Chlorophenetole: Contains a chlorine atom instead of an iodine atom
Uniqueness: 4-Iodophenetole is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can lead to different reactivity and selectivity in chemical reactions. The ethoxy group also provides distinct electronic and steric effects compared to the methoxy group in 4-Iodoanisole .
Propriétés
IUPAC Name |
1-ethoxy-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIIHWOJPSSIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277739 | |
| Record name | 4-Iodophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-08-1 | |
| Record name | 1-Ethoxy-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3781 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethoxy-4-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

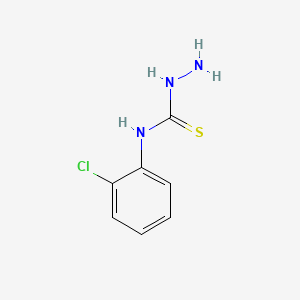
![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)





